molecular formula C14H25N3O2 B7641271 4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide

4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide

Cat. No. B7641271
M. Wt: 267.37 g/mol
InChI Key: PFZFFNRVRRTIHT-LLVKDONJSA-N
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Description

4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in the pathophysiology of several neurological disorders. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in the levels of GABA in the brain, which is believed to have therapeutic benefits in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide is based on its ability to inhibit the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA in the brain, which is believed to have therapeutic benefits in the treatment of various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, this compound is believed to reduce neuronal excitability and to exert anxiolytic, anticonvulsant, and antiepileptic effects.

Advantages and Limitations for Lab Experiments

4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA aminotransferase and has been extensively studied for its pharmacological properties. However, there are also some limitations associated with its use. This compound is a synthetic compound and its effects may differ from those of endogenous GABA. Moreover, its long-term effects and potential side effects need to be further investigated.

Future Directions

There are several future directions for research on 4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Moreover, the potential therapeutic applications of this compound in the treatment of other neurological disorders such as depression and schizophrenia need to be further explored.

Synthesis Methods

4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide can be synthesized by reacting 2,2-dimethylcyclopropanecarbonyl chloride with N-propan-2-ylpiperazine-1-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified by column chromatography.

Scientific Research Applications

4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and addiction. Several preclinical studies have demonstrated the efficacy of this compound in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and to attenuate the reinforcing effects of drugs of abuse such as cocaine and nicotine.

properties

IUPAC Name

4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-10(2)15-13(19)17-7-5-16(6-8-17)12(18)11-9-14(11,3)4/h10-11H,5-9H2,1-4H3,(H,15,19)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZFFNRVRRTIHT-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)C(=O)C2CC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N1CCN(CC1)C(=O)[C@H]2CC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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